molecular formula C12H15BrN4O2 B2665858 N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine CAS No. 478039-15-5

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B2665858
CAS No.: 478039-15-5
M. Wt: 327.182
InChI Key: JQLDESJNSBDLNS-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative characterized by a triazole core substituted at the 4-position with an amine group. The compound features a unique ethoxyethyl chain terminating in a 4-bromophenoxy moiety.

Properties

IUPAC Name

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O2/c13-11-1-3-12(4-2-11)19-8-7-18-6-5-16-17-9-14-15-10-17/h1-4,9-10,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLDESJNSBDLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOCCNN2C=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(4-bromophenoxy)ethoxy]ethanol. Finally, this compound is reacted with 4H-1,2,4-triazol-4-amine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow techniques and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used .

Scientific Research Applications

Antimicrobial Applications

The compound N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine has been investigated for its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant activity against various bacterial and fungal strains.

Case Studies:

  • Antibacterial Activity : A study demonstrated that triazole derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard methods, revealing effective inhibition of pathogen growth .
  • Fungal Resistance : The compound has also been evaluated for antifungal activity. In vitro tests indicated that certain derivatives of triazoles were effective against common fungal pathogens, suggesting their potential as therapeutic agents in treating fungal infections .

Anticancer Applications

The anticancer potential of this compound has been a focal point in recent research. The compound's structure allows it to interact with cancer cell lines effectively.

Case Studies:

  • Breast Cancer Cell Lines : In studies involving the MCF7 breast cancer cell line, compounds derived from triazoles exhibited significant cytotoxicity. The Sulforhodamine B (SRB) assay was used to evaluate cell viability, showing that certain derivatives could inhibit cell proliferation effectively .
  • Molecular Docking Studies : Computational studies have been employed to understand the binding interactions of these compounds with cancer-related targets. Molecular docking simulations suggest that the triazole derivatives can bind effectively to specific receptors involved in cancer progression, providing insights into their mechanism of action .

Agricultural Applications

In addition to its pharmaceutical applications, this compound may also be utilized in agricultural settings.

Potential Uses:

  • Fungicides : Given its antifungal properties, this compound could be developed as a fungicide to protect crops from fungal diseases. Its efficacy against various plant pathogens could enhance crop yields and reduce reliance on traditional chemical fungicides .
  • Growth Regulators : Research into the growth-regulating effects of triazole compounds suggests potential applications in plant growth modulation. This could lead to improved agricultural productivity through better management of plant growth responses .

Mechanism of Action

The mechanism of action of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a 1,2,4-triazole backbone with numerous analogs but differs in substituent composition and positioning. Key structural distinctions include:

Table 1: Structural Features of Selected Triazole Derivatives
Compound Name Triazole Substituent Position Key Functional Groups Heteroatom Presence (e.g., S, Cl)
N-{2-[2-(4-Bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine (Target) 4-position amine Ethoxyethyl, 4-bromophenoxy None
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs 3-position amine Bromophenyl, aryl None
N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine Thiazole core (not triazole) Chlorobenzylidene, bromophenyl Sulfur (thiazole)
3-(Benzylsulfanyl)-N-(4-nitrobenzylidene)-4H-1,2,4-triazol-4-amine 4-position amine Benzylsulfanyl, nitrobenzylidene Sulfur
N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine 3-position amine Bromo, methoxy, methylbenzyloxy None

Key Observations :

  • The target compound's 4-position amine distinguishes it from 3-substituted triazol-3-amines (e.g., ).
  • The ethoxyethyl-bromophenoxy chain imparts greater hydrophilicity compared to simpler aryl or benzyl groups in analogs.
  • Unlike sulfur-containing derivatives (e.g., ), the target lacks heteroatoms beyond nitrogen and oxygen, which may influence electronic properties and binding interactions.

Key Observations :

  • The target's ethoxyethyl chain may require etherification steps similar to ’s compound, which uses ethoxy-functionalized precursors .
  • Condensation methods (e.g., ) are less applicable here due to the absence of nitrile or hydrazine precursors in the target’s structure.

Key Observations :

  • Bromine substitution in the target compound could mimic the anticancer activity observed in ’s bromophenyl-triazol-3-amines .
  • The absence of sulfur (cf. ) may reduce antimicrobial potency but improve selectivity for eukaryotic targets.
  • Ethoxy chains may enhance water solubility , improving pharmacokinetics compared to purely aromatic analogs.

Biological Activity

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13H16BrN3O2
  • Molecular Weight : 328.19 g/mol

The structure features a triazole ring, which is known for its diverse biological activities, and a bromophenoxy ethyl side chain that may enhance its pharmacological properties.

Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit significant biological activities due to their ability to interact with various biological targets. For instance:

  • Inhibition of Enzymatic Activity : The triazole ring can act as a ligand for various enzymes, potentially inhibiting their activity. This has been observed in studies where triazole derivatives were shown to inhibit specific kinases involved in cancer progression.
  • Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related triazole derivatives.

Activity Tested Concentration (µM) IC50 Value (µM) Reference
Antimicrobial10 - 10025
Antitumor (cell lines)1 - 105
Enzyme Inhibition (kinase)0.1 - 100.5

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with an IC50 value of approximately 25 µM. This suggests potential utility in developing new antibiotics.

Case Study 2: Antitumor Activity

In another study focusing on cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. The compound showed an IC50 value of 5 µM against specific cancer cell lines, indicating promising antitumor activity. Mechanistic studies revealed that it may induce apoptosis through the activation of caspase pathways.

Q & A

Q. What are the standard synthetic routes for preparing N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine, and what are their key optimization parameters?

Methodological Answer: The synthesis typically involves coupling a bromophenoxy ethoxy ethyl intermediate with a 1,2,4-triazole-4-amine precursor. Key steps include:

  • Cyclization : Using phosphorus oxychloride (POCl₃) or similar agents to cyclize thiourea intermediates into the triazole core (as seen in triazole derivatives in ).
  • Etherification : Reaction of 4-bromophenol with ethylene glycol derivatives to form the ethoxyethyl chain (analogous to methods in ).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol-water mixtures.

Q. Optimization Parameters :

ParameterImpact
Reaction temperatureHigher temps (80–120°C) improve cyclization efficiency but may degrade sensitive groups.
Solvent polarityPolar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in etherification .
CatalystK₂CO₃ or NaH for deprotonation in SN2 reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the bromophenoxy ethoxyethyl chain (δ 6.8–7.4 ppm for aromatic protons, δ 3.5–4.2 ppm for ethoxy groups) and triazole NH signals (δ 8.1–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in triazol-4-amine derivatives .
  • HPLC : Purity >95% using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer: Contradictions often arise due to assay conditions or cellular models. Strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out false negatives/positives.
  • Orthogonal Assays : Validate antimicrobial or anticancer activity using both cell-based (e.g., MTT assay) and enzymatic (e.g., kinase inhibition) methods .
  • Control Experiments : Test stability in assay media (e.g., DMSO solubility, pH sensitivity) to ensure compound integrity .

Q. Example Data Conflict :

Assay TypeResult (IC₅₀)Possible Cause
In vitro kinase inhibition2.5 µMHigh target specificity.
Cell-based cytotoxicity>50 µMPoor membrane permeability or efflux pumps.

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to triazole-sensitive targets (e.g., cytochrome P450 or fungal lanosterol demethylase) .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories (GROMACS/AMBER) to identify key residues (e.g., hydrogen bonds with triazole NH) .
  • QSAR Modeling : Correlate substituent effects (e.g., bromophenoxy vs. methoxyphenyl) with activity using descriptors like logP and polar surface area .

Q. How can the synthesis be scaled for in vivo studies while maintaining yield and purity?

Methodological Answer:

  • Flow Chemistry : Continuous synthesis of intermediates (e.g., bromophenoxy ethoxyethyl chloride) to reduce batch variability .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. Scalability Challenges :

IssueMitigation Strategy
Low yield in cyclizationOptimize POCl₃ stoichiometry (1.2–1.5 equiv.) and reflux time (12–18 hrs) .
Impurities in final productUse preparative HPLC with gradient elution (5→95% acetonitrile) .

Q. What are the methodological considerations for studying the compound’s metabolic stability and toxicity?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes (37°C, NADPH) to identify phase I metabolites (LC-MS/MS analysis) .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
  • In Vivo Toxicity : Acute toxicity testing in rodents (OECD 423 guidelines) with histopathology and serum biochemistry .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the bromine atom with CF₃ or OCF₃ to improve metabolic stability while retaining hydrophobic interactions .
  • Prodrug Design : Conjugate the triazole NH with a cleavable ester to enhance oral bioavailability .
  • LogP Optimization : Introduce hydrophilic groups (e.g., PEG chains) to the ethoxyethyl moiety to reduce plasma protein binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?

Methodological Answer:

  • Batch Comparison : Overlay ¹H NMR spectra to identify impurities (e.g., unreacted starting materials).
  • Isotopic Labeling : Use ¹³C-labeled precursors to confirm signal assignments .
  • Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping peaks in the ethoxyethyl region .

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